molecular formula C9H10N2O5S B14822234 3-Cyclopropoxy-6-sulfamoylpicolinic acid

3-Cyclopropoxy-6-sulfamoylpicolinic acid

Cat. No.: B14822234
M. Wt: 258.25 g/mol
InChI Key: XYDFOLPCSQINLV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-sulfamoylpicolinic acid is an organic compound with the molecular formula C9H10N2O5S It contains a cyclopropoxy group, a sulfamoyl group, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-sulfamoylpicolinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the picolinic acid core.

    Sulfamoylation: Addition of the sulfamoyl group to the 6-position of the picolinic acid ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, cyclopropylation may require the use of cyclopropyl halides and a base, while sulfamoylation might involve sulfamoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-sulfamoylpicolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-6-sulfamoylpicolinic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-sulfamoylpicolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

3-Cyclopropoxy-6-sulfamoylpicolinic acid is unique due to the presence of both the cyclopropoxy and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

3-cyclopropyloxy-6-sulfamoylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)7-4-3-6(16-5-1-2-5)8(11-7)9(12)13/h3-5H,1-2H2,(H,12,13)(H2,10,14,15)

InChI Key

XYDFOLPCSQINLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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